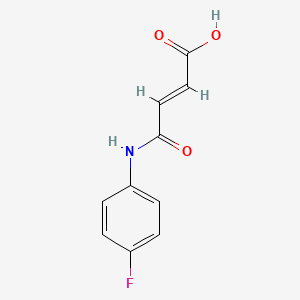

4-(4-Fluoroanilino)-4-oxobut-2-enoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-4-(4-fluoroanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDZVHHPNZDWRA-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60252-79-1 | |

| Record name | 4'-Fluoromaleanilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid, a member of the N-substituted maleamic acid family. These compounds are valuable intermediates in organic synthesis, serving as precursors to maleimides which are widely used in bioconjugation and polymer chemistry. This document details a robust synthetic protocol, discusses the underlying reaction mechanism, and outlines a suite of analytical techniques for the thorough characterization of the title compound. The information presented herein is intended to equip researchers with the necessary knowledge to confidently synthesize and validate this important chemical entity.

Introduction: Significance and Applications

This compound, also known as N-(4-fluorophenyl)maleamic acid, belongs to a class of compounds that are intermediates in the synthesis of N-substituted maleimides. Maleimides are notable for their reactivity as dienophiles in Diels-Alder reactions and as Michael acceptors. This reactivity makes them valuable in the development of polymers and in bioconjugation, where they are used to link molecules to proteins. The broader class of N-substituted maleamic acids and their cyclized maleimide derivatives have been investigated for a range of biological activities, including antifungal and antibacterial properties. The introduction of a fluorine atom on the phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making this compound a compound of interest for further chemical and biological exploration.

Synthesis of this compound

The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between maleic anhydride and 4-fluoroaniline. This reaction is a straightforward and high-yielding method for the preparation of N-substituted maleamic acids.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-fluoroaniline on one of the carbonyl carbons of maleic anhydride. This attack leads to the opening of the anhydride ring, forming a tetrahedral intermediate which then collapses to yield the final maleamic acid product. The reaction is typically carried out under mild conditions and is considered highly atom-efficient.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the synthesis of analogous N-aryl maleamic acids.[1][2][3]

Materials:

-

Maleic anhydride (Reagent grade)

-

4-Fluoroaniline (Reagent grade)

-

Toluene (Anhydrous)

-

Ethanol (Reagent grade)

-

Hydrochloric acid (1 M)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

Caption: Experimental workflow for the synthesis of the target compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent such as toluene.

-

Addition of Amine: In a separate beaker, dissolve 4-fluoroaniline (1.0 equivalent) in the same solvent. Transfer this solution to a dropping funnel and add it dropwise to the stirred solution of maleic anhydride at room temperature.

-

Reaction: Stir the resulting mixture at room temperature for 1-2 hours. The product will precipitate out of the solution as a solid.

-

Work-up: After the reaction is complete, filter the precipitate using a Büchner funnel. To remove any unreacted 4-fluoroaniline, wash the solid with a small amount of dilute hydrochloric acid.[2] Subsequently, wash the solid with deionized water to remove any remaining acid and maleic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[2]

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Rationale for Experimental Choices

-

Solvent: Toluene is a common solvent for this reaction as it readily dissolves the starting materials and allows for easy precipitation of the product.[2] Other solvents like acetic acid have also been used.[3]

-

Temperature: The reaction is typically conducted at room temperature as it is an exothermic process.[2] Controlling the temperature is important to prevent the formation of side products.

-

Purification: Washing with dilute acid is an effective way to remove the basic 4-fluoroaniline starting material.[2] Recrystallization is a standard and effective method for purifying solid organic compounds to obtain a high degree of purity.[2]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Physical Properties

A summary of the key physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 780-05-2 | |

| Molecular Formula | C₁₀H₈FNO₃ | |

| Molecular Weight | 209.17 g/mol | |

| Melting Point | 207-209 °C | |

| Appearance | White to off-white solid | (Expected) |

Spectroscopic Analysis

While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on the analysis of its structural analogue, N-phenylmaleamic acid, and general principles of spectroscopy.[4][5][6][7]

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons in the molecule.

-

Aromatic Protons: The protons on the 4-fluorophenyl ring will appear as a set of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The fluorine substitution will cause splitting of the adjacent proton signals.

-

Olefinic Protons: The two protons on the carbon-carbon double bond of the maleamic acid backbone will appear as doublets in the region of δ 6.0-7.0 ppm, with a characteristic cis-coupling constant.

-

Amide Proton: The N-H proton of the amide group will appear as a broad singlet, typically in the downfield region (δ 9.0-11.0 ppm), and its chemical shift can be solvent-dependent.

-

Carboxylic Acid Proton: The O-H proton of the carboxylic acid group will also appear as a broad singlet, typically at a very downfield chemical shift (δ 10.0-13.0 ppm), and its position is also solvent-dependent.

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbons: The two carbonyl carbons (amide and carboxylic acid) are expected to resonate in the downfield region of the spectrum (typically δ 165-175 ppm).

-

Aromatic Carbons: The carbons of the 4-fluorophenyl ring will appear in the aromatic region (δ 115-140 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.

-

Olefinic Carbons: The two carbons of the C=C double bond will appear in the region of δ 120-140 ppm.

3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.

-

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponds to the N-H stretching of the amide group.

-

C=O Stretch: Strong absorption bands in the region of 1650-1750 cm⁻¹ will be observed for the carbonyl stretching vibrations of the amide and carboxylic acid groups.

-

C=C Stretch: An absorption band around 1600-1650 cm⁻¹ is expected for the C=C double bond stretching vibration.

-

C-F Stretch: A strong absorption band in the region of 1000-1400 cm⁻¹ is characteristic of the C-F stretching vibration.

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (209.17 g/mol ) should be observed.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound, a valuable intermediate in organic and medicinal chemistry. The synthesis is straightforward, high-yielding, and proceeds under mild conditions. A comprehensive characterization workflow has also been outlined, providing researchers with the necessary tools to verify the identity and purity of the synthesized compound. The information presented here serves as a practical resource for scientists and professionals in the field of drug development and materials science.

References

-

Wojcieszak, R., et al. (2015). Recent developments in maleic acid synthesis from bio-based chemicals. Biotechnology for Biofuels, 8(1), 1-11. [Link]

-

Gowda, B. T., et al. (2009). N-(4-Methoxyphenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3053. [Link]

- Process for the purification of maleic acid.

-

Recent developments in maleic acid synthesis from bio-based chemicals. (2015). ResearchGate. [Link]

-

Bastin, L. D., & Wustholz, K. L. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 126-136. [Link]

-

Maleic acid anilide. PubChem. Accessed January 2, 2026. [Link]

-

Synthesis of N-arylmaleimides. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. (2017). [Link]

-

N-Phenylmaleamic acid - Optional[1H NMR] - Spectrum. SpectraBase. Accessed January 2, 2026. [Link]

- Process for the production of maleamic acids.

-

N-Phenylmaleamic acid. NIST WebBook. Accessed January 2, 2026. [Link]

- Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst.

-

Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Taylor & Francis Online. Accessed January 2, 2026. [Link]

-

N-Phenylmaleamic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. Accessed January 2, 2026. [Link]

-

Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal, 26(48), 10834-10839. [Link]

-

Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 25(22), 5434. [Link]

Sources

- 1. N-(4-Methoxyphenyl)maleamic Acid|CAS 24870-10-8 [benchchem.com]

- 2. N-(4-Methoxyphenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Maleic acid anilide | C10H9NO3 | CID 1550938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. N-Phenylmaleamic acid [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluoroanilino)-4-oxobut-2-enoic acid, a derivative of maleanilic acid, represents a class of compounds with significant interest in medicinal chemistry and drug development.[1][2] Its structural features, including a carboxylic acid, an amide linkage, and an aromatic ring substituted with a fluorine atom, suggest a range of physicochemical properties that are critical to its behavior in biological systems. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for optimizing its formulation and potential therapeutic efficacy. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by established analytical methodologies.

Chemical Structure and Identification

-

IUPAC Name: this compound[3]

-

Chemical Formula: C10H8FNO3[3]

-

Synonyms: 4-(4-Fluoroanilino)-4-keto-but-2-enoic acid, 4-(4-fluoroanilino)-4-oxo-but-2-enoic acid, 4-[(4-fluorophenyl)amino]-4-oxo-but-2-enoic acid[3]

Core Physicochemical Properties

The utility of a potential drug candidate is intrinsically linked to its physicochemical properties. These characteristics govern its interaction with biological membranes, solubility in physiological fluids, and stability.

Solubility

Solubility is a critical determinant of a drug's bioavailability. The presence of both a polar carboxylic acid group and a relatively nonpolar fluoroanilino moiety in this compound suggests a complex solubility profile.

Qualitative Solubility Profile:

| Solvent | Expected Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The polar carboxylic acid and amide groups may contribute to some aqueous solubility, but the larger, nonpolar aromatic ring is expected to limit it. Maleanilic acid, a related compound, is reported to have low water solubility (<0.1 g/100 mL).[6] |

| 5% Sodium Bicarbonate (NaHCO3) | Soluble | As a carboxylic acid, it is expected to react with a weak base like sodium bicarbonate to form a more soluble salt. This reaction is a classic test for carboxylic acids.[7][8] |

| 5% Sodium Hydroxide (NaOH) | Soluble | The compound should readily dissolve in a strong base like sodium hydroxide due to the formation of its sodium salt.[7] |

| 5% Hydrochloric Acid (HCl) | Insoluble | The presence of the acidic carboxylic acid and the electron-withdrawing fluoroanilino group makes the amide nitrogen non-basic, thus it is unlikely to be protonated and solubilized in dilute acid.[8] |

| Organic Solvents (e.g., Ethanol, DMSO) | Soluble | Polar aprotic solvents like DMSO and polar protic solvents like ethanol are likely to dissolve the compound due to favorable intermolecular interactions. For instance, (Z)-4-Amino-4-oxobut-2-enoic acid is soluble in ethanol and DMSO.[9] |

Experimental Protocol: Qualitative Solubility Determination [7][8]

This protocol outlines a systematic approach to determining the solubility of a compound in various aqueous and organic solvents.

-

Preparation: Add approximately 25 mg of powdered this compound to a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add 0.75 mL of the respective solvent (water, 5% NaHCO3, 5% NaOH, 5% HCl, ethanol, DMSO) in small portions.

-

Mixing: Vigorously shake or stir the mixture after each addition of solvent.

-

Observation: Record the compound as "soluble" or "insoluble" based on visual inspection. The absence of visible solid particles indicates solubility.

-

Confirmation for Basic Solutions: For the NaOH solution, to confirm dissolution, carefully add 5% HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate indicates that the water-soluble salt has been converted back to the less soluble parent compound.[7]

Caption: Workflow for Qualitative Solubility Testing.

Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[10]

Expected Melting Point:

Experimental Protocol: Capillary Melting Point Determination [12][13]

The capillary method is a standard and widely accepted technique for determining the melting point of a solid.[12]

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, crush any coarse crystals using a mortar and pestle.[12]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the bottom of the tube on a hard surface to pack the sample tightly into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Initial Determination: Heat the sample rapidly to get an approximate melting point range. This saves time in subsequent, more precise measurements.[10]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slower rate (approximately 2°C per minute) as the temperature approaches the approximate melting point.

-

Observation and Recording: Record the temperature at which the first liquid appears (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point). This range is the melting point of the compound.

-

Replicate Measurements: Perform at least two more careful determinations to ensure consistency and accuracy.

Caption: Protocol for Melting Point Determination.

Acidity Constant (pKa)

The pKa is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values. The carboxylic acid group in this compound is the primary acidic functional group.

Estimated pKa:

The pKa of a carboxylic acid is typically around 4-5.[14] For maleic acid, the first pKa (pKa1) is 1.90.[15] The electron-withdrawing nature of the fluoroanilino group may slightly increase the acidity of the carboxylic acid, leading to a pKa value in the range of 3.5 to 4.5.

Experimental Protocol: Potentiometric Titration for pKa Determination [16][17]

Potentiometric titration is a highly accurate method for determining the pKa of an acid.[16][17]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol if the compound has low aqueous solubility.[17] The concentration should be at least 10⁻⁴ M.[17]

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a compound.

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the aromatic protons (likely in the 7-8 ppm region), the vinyl protons of the butenoic acid chain (around 6-7 ppm), and the amide proton (likely a broad singlet).[18][19][20]

-

¹³C NMR: Resonances for the carbonyl carbons of the carboxylic acid and amide, the aromatic carbons (some showing C-F coupling), and the sp² carbons of the double bond.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), the C=O stretches of the carboxylic acid and amide (~1700 cm⁻¹ and ~1650 cm⁻¹, respectively), and C=C stretching (~1600 cm⁻¹).[18][19]

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C10H8FNO3).

Conclusion

The physicochemical properties of this compound, including its solubility, melting point, and pKa, are fundamental to its potential as a drug candidate. The methodologies outlined in this guide provide a robust framework for the experimental determination of these critical parameters. A thorough understanding of these properties is essential for researchers and scientists in the field of drug development to make informed decisions regarding lead optimization, formulation, and further preclinical and clinical evaluation.

References

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Melting Point Determination - thinkSRS.com. (n.d.).

- Melting point determination. (n.d.).

- Measuring the Melting Point - Westlab Canada. (2023, May 8).

- How To Determine PKA Of Organic Compounds? - Chemistry For Everyone. (2025, February 14).

- Melting point determination - SSERC. (n.d.).

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.).

- How to Estimate the pKa Values Using the pKa Table - Organic Chemistry Tutor. (n.d.).

- Maleanilic Acid. (n.d.).

- Buy Maleanilic acid, p-methyl- | 24870-11-9 - Smolecule. (2023, August 16).

- Product information, this compound | P&S Chemicals. (n.d.).

- 4-Anilino-4-oxobut-2-enoic acid | C10H9NO3 | CID 68389 - PubChem. (n.d.).

- Maleic acid - Wikipedia. (n.d.).

- NMR, mass spectroscopy, IR - finding compound structure - ResearchGate. (2019, March 6).

- This compound - Lab-Chemicals.Com. (n.d.).

- (Z)-4-Amino-4-oxobut-2-enoic acid | Endogenous Metabolite | TargetMol. (n.d.).

- 4-Amino-4-oxobut-2-enoic acid - Matrix Scientific. (n.d.).

- NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 10).

- Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015, August 12).

- This compound - XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.).

Sources

- 1. Buy Maleanilic acid, p-methyl- | 24870-11-9 [smolecule.com]

- 2. 4-Anilino-4-oxobut-2-enoic acid | C10H9NO3 | CID 68389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. equationchemical.com [equationchemical.com]

- 6. Maleanilic Acid [drugfuture.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. (Z)-4-Amino-4-oxobut-2-enoic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. 4452-01-1 Cas No. | 4-Amino-4-oxobut-2-enoic acid | Matrix Scientific [matrixscientific.com]

- 12. thinksrs.com [thinksrs.com]

- 13. westlab.com [westlab.com]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. Maleic acid - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis, Characterization, and Predicted Crystal Structure of 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid, a molecule of interest in medicinal chemistry and materials science. While an experimentally determined crystal structure is not publicly available, this document leverages data from closely related N-aryl maleamic acids to offer expert insights into its synthesis, characterization, and predicted solid-state architecture. The guide details a robust synthetic protocol, discusses expected spectroscopic signatures, and provides a thorough analysis of the probable molecular geometry, conformational preferences, and intermolecular interactions that govern its crystal packing. This predictive analysis serves as a valuable resource for researchers working with this compound, enabling a deeper understanding of its chemical behavior and informing strategies for its application in drug design and development.

Introduction: The Significance of N-Aryl Maleamic Acids

N-aryl maleamic acids, including the title compound this compound, represent a class of organic molecules with significant synthetic versatility and potential biological activity. These molecules feature a unique combination of a carboxylic acid and an amide functional group connected by a cis-alkene backbone. This arrangement provides a rich scaffold for chemical modification and imparts specific conformational and hydrogen-bonding capabilities.

The presence of the fluorine atom in the 4-position of the anilino moiety is of particular interest in drug development. Fluorine substitution can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, without drastically altering its steric profile.

Given the absence of a published crystal structure for this compound, this guide aims to provide a foundational understanding of its chemical and structural properties based on established principles and data from analogous compounds.

Synthesis and Purification

The synthesis of this compound is typically achieved through a straightforward and high-yielding nucleophilic acyl substitution reaction between maleic anhydride and 4-fluoroaniline.[1] This reaction is generally exothermic and proceeds readily under mild conditions.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.102 mol) of maleic anhydride in 100 mL of anhydrous diethyl ether. Stir at room temperature until all the solid has dissolved.

-

Addition of Aniline: Prepare a solution of 11.3 g (0.102 mol) of 4-fluoroaniline in 50 mL of anhydrous diethyl ether. Transfer this solution to an addition funnel.

-

Reaction: Add the 4-fluoroaniline solution dropwise to the stirred maleic anhydride solution over a period of 30 minutes. The reaction is exothermic, and a white precipitate will form.

-

Reaction Completion: After the addition is complete, continue stirring the suspension at room temperature for an additional 1 hour to ensure the reaction goes to completion.

-

Isolation: Isolate the white solid product by vacuum filtration.

-

Purification: Wash the collected solid with two 50 mL portions of cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to a constant weight.

The expected yield of this reaction is typically high, often exceeding 90%. The purity of the product can be assessed by melting point determination and spectroscopic methods.

Spectroscopic and Physicochemical Characterization

| Property | Predicted Value/Observation |

| Molecular Formula | C₁₀H₈FNO₃[2] |

| Molecular Weight | 209.17 g/mol |

| CAS Number | 60252-79-1[2] |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 150-200 °C, characteristic of N-aryl maleamic acids. |

| ¹H NMR | Expected signals for aromatic protons, the vinyl protons of the maleamic acid backbone, and the amide and carboxylic acid protons. The vinyl protons will likely appear as a pair of doublets with a coupling constant characteristic of a cis-alkene. |

| ¹³C NMR | Expected signals for the aromatic carbons, the vinyl carbons, and the carbonyl carbons of the amide and carboxylic acid groups. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amide), O-H stretching (carboxylic acid), C=O stretching (amide and carboxylic acid), and C=C stretching (alkene). |

| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z = 209.17. |

Predicted Molecular and Crystal Structure

In the absence of experimental crystallographic data for this compound, we can infer its likely structural features by examining the crystal structures of closely related N-aryl maleamic acids.

Molecular Geometry and Conformation

The molecule is expected to adopt a relatively planar conformation, stabilized by an intramolecular hydrogen bond between the carboxylic acid proton and the amide carbonyl oxygen. This is a common feature in N-substituted maleamic acids.[3][4] The amide bond is predicted to be in the trans conformation. The dihedral angle between the phenyl ring and the maleamic acid moiety will be influenced by steric and electronic factors.

Diagram: Predicted Molecular Structure and Intramolecular Hydrogen Bonding

Caption: Predicted intramolecular hydrogen bond in this compound.

Crystal Packing and Intermolecular Interactions

The crystal packing is expected to be dominated by intermolecular hydrogen bonds. The most prominent interaction is likely to be the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules.[3] Additionally, the amide N-H group can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or sheets.

The fluorine atom can participate in weaker C-H···F hydrogen bonds, further stabilizing the crystal lattice. Pi-stacking interactions between the aromatic rings of adjacent molecules may also play a role in the overall packing arrangement.

Diagram: Predicted Intermolecular Hydrogen Bonding and Crystal Packing

Caption: Predicted hydrogen bonding motifs in the crystal lattice.

Potential Applications in Drug Development

The structural features of this compound make it an interesting candidate for applications in drug discovery. The maleamic acid moiety can act as a Michael acceptor, enabling covalent interactions with biological targets. The anilino portion can be modified to optimize binding to specific protein pockets. The fluorine substituent, as mentioned, can enhance pharmacokinetic properties.

Derivatives of N-aryl maleamic acids have been investigated for a range of biological activities, including as potential hypocholesterolemic agents. Further research into the biological profile of this specific compound is warranted.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this technical guide provides a robust and scientifically grounded framework for understanding its key chemical and structural characteristics. The detailed synthetic protocol, predicted spectroscopic data, and in-depth analysis of its likely molecular conformation and crystal packing offer valuable insights for researchers. This predictive approach, based on the known structures of analogous compounds, serves as a powerful tool to guide future experimental work and to facilitate the rational design of new molecules with potential therapeutic applications.

References

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Gowda, B. T., et al. (2011). N-(2,4,6-Trichlorophenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2149. Available at: [Link]

-

Thomas, K. A., et al. (2014). Unusual crystal structure of N-substituted maleamic acid - very strong effect of intramolecular hydrogen bonds. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 6), 942–947. Available at: [Link]

-

P&S Chemicals. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid

Abstract

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid (CAS 119322-47-3). As a key intermediate in various synthetic pathways, unambiguous structural confirmation is paramount. This document outlines the theoretical basis for the spectral features, provides detailed experimental protocols for data acquisition, and presents an in-depth interpretation of the predicted spectra. The methodologies and analyses described herein are designed for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries, establishing a benchmark for the characterization of this and structurally related molecules.

Introduction and Molecular Overview

This compound, also known as N-(4-fluorophenyl)maleamic acid, is a derivative of maleic acid. Its structure incorporates several key functional groups: a 4-fluorophenyl ring, a secondary amide, a cis-alkene, and a carboxylic acid. This unique combination dictates its chemical reactivity and makes spectroscopic analysis a rich source of structural information. Accurate interpretation of its NMR and mass spectra is essential for verifying its identity, assessing purity, and understanding its chemical behavior.

This guide will deconstruct the molecule's spectral signature, providing a predictive but robust framework for its analysis. By grounding our predictions in fundamental principles and data from analogous structures[1][2], we can establish a reliable analytical protocol.

Molecular Structure

The logical first step in any spectroscopic analysis is a thorough examination of the molecule's structure to anticipate the expected signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular skeleton and identify functional groups with high confidence.

Experimental Protocol: NMR Data Acquisition

A robust and reproducible protocol is critical for obtaining high-quality NMR data. The following procedure is recommended.[3]

-

Sample Preparation:

-

Accurately weigh 15-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve both the carboxylic acid and amide functionalities and to ensure that the acidic amide and carboxyl protons are observable.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow peak width on the residual solvent signal.

-

Set the sample temperature to 298 K.

-

-

¹H NMR Acquisition:

-

Utilize a standard single-pulse experiment.

-

Set a pulse angle of 30° to 45°.

-

Use an acquisition time of ~3-4 seconds and a relaxation delay of 2 seconds.

-

Accumulate 16 scans to achieve an excellent signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a pulse angle of 30°.

-

Use a spectral width of ~220-240 ppm.

-

Accumulate 1024 scans to compensate for the low natural abundance of ¹³C.

-

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show five distinct signals, with characteristic shifts and coupling patterns confirming the key structural motifs.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and acidic, leading to a very broad signal at a far downfield shift. |

| ~10.5 | Singlet | 1H | -NH- | The amide proton is also deshielded due to the adjacent carbonyl and aromatic ring. It appears as a sharp singlet in dry DMSO. |

| ~7.70 | Triplet (apparent) | 2H | Ar-H (ortho to -NH) | These protons are deshielded by the amide group and are coupled to the adjacent aromatic protons and the distant fluorine, appearing as a complex multiplet, often resembling a triplet or doublet of doublets. |

| ~7.20 | Triplet (apparent) | 2H | Ar-H (ortho to -F) | These protons are in a fluorine-rich environment. Their signal is a complex multiplet due to coupling with adjacent protons and the fluorine atom. |

| ~6.45 | Doublet (J ≈ 12 Hz) | 1H | =CH- (vinyl) | One of the two alkene protons, coupled to its vinyl partner. The cis relationship results in a coupling constant (J) of approximately 12 Hz. |

| ~6.30 | Doublet (J ≈ 12 Hz) | 1H | =CH- (vinyl) | The second alkene proton, showing the same cis coupling to its neighbor. |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments and offers valuable insight into the electronic structure, particularly the influence of the fluorine atom.

| Chemical Shift (δ, ppm) | Multiplicity (¹⁹F coupled) | Assignment | Rationale |

| ~166.5 | Singlet | -COOH | The carboxylic acid carbonyl carbon appears in the typical downfield region for this functional group. |

| ~164.0 | Singlet | -C=O (Amide) | The amide carbonyl is slightly upfield from the acid carbonyl, consistent with established trends. |

| ~159.0 | Doublet (¹JCF ≈ 245 Hz) | C -F | The carbon directly bonded to fluorine shows a very large one-bond coupling constant and is significantly deshielded by the electronegative fluorine atom. |

| ~134.5 | Singlet | C -NH | The ipso-carbon of the aniline ring is shifted downfield by the attached nitrogen. |

| ~132.0 | Singlet | =CH- | One of the two non-equivalent alkene carbons. |

| ~131.5 | Singlet | =CH- | The second of the two non-equivalent alkene carbons. |

| ~122.0 | Doublet (³JCF ≈ 8 Hz) | CH (ortho to -NH) | These aromatic carbons show a smaller three-bond coupling to the fluorine atom. |

| ~115.5 | Doublet (²JCF ≈ 22 Hz) | CH (ortho to -F) | These aromatic carbons are adjacent to the C-F bond and exhibit a characteristic two-bond coupling constant. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial fragmentation data, which acts as a molecular fingerprint and corroborates the structure determined by NMR.

Experimental Protocol: MS Data Acquisition

Electrospray Ionization (ESI) is an ideal technique for this molecule due to the presence of the ionizable carboxylic acid group.

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode.

-

-

Instrument Setup (Q-TOF or Orbitrap Mass Spectrometer):

-

Select ESI as the ionization source. Negative ion mode (ESI-) is preferred to deprotonate the carboxylic acid, but positive ion mode (ESI+) will also work by protonating the amide or carbonyl oxygen.

-

Set the capillary voltage to ~3.0-4.0 kV.

-

Set the source temperature to 100-120 °C and the desolvation gas (N₂) temperature to 250-350 °C.

-

Acquire data in full scan mode over a mass range of m/z 50-500.

-

-

Tandem MS (MS/MS) Acquisition:

-

For fragmentation analysis, perform a product ion scan on the determined parent ion (e.g., m/z 208.04 in negative mode).

-

Apply a normalized collision energy of 15-30 eV to induce fragmentation.

-

Caption: General workflow for Mass Spectrometry data acquisition via ESI-MS.

Predicted Mass Spectral Data

The analysis begins with identifying the molecular ion, which confirms the elemental composition.

-

Molecular Formula: C₁₀H₈FNO₃

-

Monoisotopic Mass: 209.0488 g/mol

-

Expected Ion (ESI-): [M-H]⁻ at m/z 208.0415

-

Expected Ion (ESI+): [M+H]⁺ at m/z 210.0560

Predicted Fragmentation Pathway (from [M-H]⁻):

Tandem MS (MS/MS) of the [M-H]⁻ ion at m/z 208.04 would yield fragments that reveal the connectivity of the molecule.

Caption: Predicted ESI-MS/MS fragmentation pathway for the [M-H]⁻ ion.

-

Loss of CO₂ (m/z 164.05): The most characteristic fragmentation for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (44.01 Da), resulting in a prominent fragment ion at m/z 164.05.

-

Loss of H₂O (m/z 190.03): A secondary pathway can involve the loss of a water molecule (18.01 Da), potentially through cyclization involving the amide proton and the carboxylate.

-

Amide Bond Cleavage (m/z 110.04): Cleavage of the robust amide C-N bond can lead to the formation of the 4-fluoroanilide anion at m/z 110.04.

Integrated Spectroscopic Analysis and Conclusion

The true power of spectroscopic characterization lies in the integration of multiple techniques. The NMR data provides a detailed map of the carbon-hydrogen framework, confirming the presence and connectivity of the fluorophenyl ring, the cis-alkene, the amide, and the carboxylic acid. The mass spectrometry data provides an orthogonal confirmation of the elemental formula via the high-resolution mass of the molecular ion. Furthermore, the fragmentation pattern observed in MS/MS directly corroborates the major functional group cleavages predicted from the structure elucidated by NMR.

Together, the predicted ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry data form a self-validating system.[4] Any synthesized sample of this compound must conform to this complete set of spectral data to be considered structurally pure and correct. This guide provides the necessary framework and benchmark data for scientists to perform this critical validation with confidence.

References

- Wiley-VCH (2007). Supporting Information. Retrieved from a general search for spectroscopic data.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

PubChem (n.d.). 4-Anilino-4-oxobut-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Shi, J.-F., et al. (n.d.). Supplementary Material 1H and 13C NMR Spectra. Retrieved from a general search for spectroscopic data.

-

PubChem (n.d.). Maleamic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST/NIH/EPA (n.d.). N-Phenylmaleamic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem (n.d.). N-(4-Methoxyphenyl)maleamic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Shiratori Pharmaceutical Co., Ltd. (n.d.). (E)-4-oxo-4-phenyl-but-2-enoic acid. Retrieved from [Link]

-

PubChem (n.d.). 4-Amino-2-fluorobut-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Fox, A., et al. (1999). Electrospray tandem mass spectrometry for analysis of native muramic acid in whole bacterial cell hydrolysates. PubMed. Retrieved from [Link]

-

ResearchGate (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

-

Heller, S. R., & Milne, G. W. A. (n.d.). EPA/NIH Mass Spectral Data Base. GovInfo. Retrieved from [Link]

Sources

biological activity of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid Derivatives

Abstract

Derivatives of 4-oxo-4-(arylamino)but-2-enoic acid, belonging to the maleanilic acid family, represent a class of compounds with a simple yet versatile chemical scaffold, demonstrating a wide spectrum of biological activities. The incorporation of a fluorine atom onto the anilino ring, specifically at the para-position to create the this compound backbone, is a strategic modification known to enhance metabolic stability and binding affinity in many drug candidates. This technical guide synthesizes the current understanding of these derivatives, focusing on their synthesis, established biological activities, and the methodologies employed for their evaluation. Particular emphasis is placed on their potent role as enzyme inhibitors, alongside emergent evidence of their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document serves as a comprehensive resource, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective on the therapeutic promise of this chemical series.

Introduction to the 4-Oxo-4-(arylamino)but-2-enoic Acid Scaffold

The core structure of (Z)-4-oxo-4-(arylamino)but-2-enoic acid is characterized by a butenoic acid backbone linked to an aryl amine via an amide bond. This arrangement provides a unique combination of a carboxylic acid, a double bond, and an amide group, making it a reactive and versatile molecule for both chemical synthesis and biological interactions. These compounds are noted for their simple yet biologically active skeletons, which are utilized in both medicinal and polymer chemistry.[1] The introduction of a 4-fluoro-substituted aniline ring is a key design element. The fluorine atom's high electronegativity and small size can significantly alter the molecule's electronic properties, lipophilicity, and metabolic pathways, often leading to improved pharmacokinetic profiles and enhanced biological activity.

Synthesis and Characterization

The primary synthesis route for (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives is a straightforward and efficient condensation reaction. The process typically involves the reaction of an appropriate aniline derivative (in this case, 4-fluoroaniline) with maleic anhydride in a suitable solvent.

The rationale for this approach lies in the high reactivity of the anhydride ring towards nucleophilic attack by the amine. The reaction proceeds via the opening of the anhydride ring, forming the corresponding maleanilic acid derivative. The use of various solvents and reaction conditions can be optimized to improve yield and purity. Characterization of the final products is typically achieved using standard spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy to confirm the chemical structure.[1][2]

Caption: General synthesis workflow for this compound.

Key Biological Activities

While research specifically targeting the 4-fluoroanilino derivative is emerging, the broader class of 4-oxo-4-(arylamino)but-2-enoic acids has been evaluated for several biological activities. The insights from these related compounds provide a strong rationale for the therapeutic potential of the fluoro-substituted analog.

Potent Carbonic Anhydrase Inhibition

The most well-documented activity for this class of compounds is the inhibition of carbonic anhydrases (CAs). CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in numerous physiological processes.[1][2] Derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid have been shown to be potent inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II).[2]

Mechanism of Action: The inhibitory activity is attributed to the binding of the carboxylate group to the zinc ion within the enzyme's active site, while the rest of the molecule forms interactions with surrounding amino acid residues. The specific substitutions on the aromatic ring significantly influence the binding affinity. For instance, a derivative with a 3-nitroaniline group showed the most powerful inhibition against hCA I in one study.[1]

Quantitative Data: Studies on a series of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives have demonstrated strong inhibitory constants (Kᵢ) in the low nanomolar range against both hCA I and hCA II.[1][2]

| Compound Series | Target Enzyme | Kᵢ Range (nM) | Reference |

| (Z)-4-oxo-4-(arylamino)but-2-enoic acids (4a-4m) | hCA I | 1.85 ± 0.58 to 5.04 ± 1.46 | [2] |

| (Z)-4-oxo-4-(arylamino)but-2-enoic acids (4a-4m) | hCA II | 2.01 ± 0.52 to 2.94 ± 1.31 | [2] |

Anticancer Potential

The anilino-scaffold is a well-established pharmacophore in oncology, most notably in the design of tyrosine kinase inhibitors like Gefitinib.[3] Several classes of compounds structurally related to this compound have demonstrated promising anticancer activity.

-

Anilinoquinazolines: This class of compounds, which shares the anilino moiety, has been extensively developed as EGFR inhibitors for cancer therapy.[3][4] The fluorine substitution is often a key feature in these drugs.

-

Phenylacetamide Derivatives: These compounds, which also feature an aromatic ring linked to an acid-derived functional group, have shown antiproliferative effects on various human cancer cell lines.[5]

-

General Cytotoxicity: In vitro evaluations of various anilino-based compounds have demonstrated cytotoxic activity against cancer cell lines such as A549 (lung), HepG2 (liver), and SH-SY5Y (neuroblastoma).[6]

The rationale for investigating this compound derivatives as anticancer agents is strong, given the proven success of the anilino and fluoro-phenyl motifs in oncology. The butenoic acid portion may confer novel mechanisms of action or selectivity profiles.

Antimicrobial and Anti-Biofilm Activity

Many 4-oxo acid derivatives possess bactericidal and fungicidal properties.[7] Phenolic compounds, which share some structural similarities, are also known for their potent antimicrobial and anti-biofilm activities against clinically relevant pathogens like Staphylococcus aureus.[8][9] The mechanism often involves the disruption of the microbial cell membrane or interference with genomic DNA.[9] Cinnamic acid and its derivatives, which contain a similar carbon backbone, have also shown significant antimicrobial and anti-biofilm activity.[8] This collective evidence suggests that this compound derivatives are viable candidates for development as novel antimicrobial agents.

Anti-inflammatory and Analgesic Activity

Structurally related compounds have demonstrated moderate to potent anti-inflammatory and analgesic activities.[10] For example, 4-aryl-2-arylamino-4-oxo-2-butenoic acid hetarylamides were found to have analgesic activity comparable to or exceeding that of reference drugs with low toxicity.[11] The mechanism of anti-inflammatory action may be linked to the inhibition of inflammatory mediators, a property seen in many carboxylic acid-containing compounds.

Methodologies and Experimental Protocols

To validate the biological activities of novel this compound derivatives, standardized and robust experimental protocols are essential.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity. It quantifies the ability of viable cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Causality of Experimental Choices:

-

Cell Lines: A panel of cancer cell lines (e.g., A549, HepG2, SH-SY5Y) is chosen to assess both the potency and selectivity of the compound.[6]

-

Seeding Density: Optimal seeding density ensures cells are in the logarithmic growth phase during the experiment, providing a reliable baseline for activity.

-

Concentration Gradient: A serial dilution of the test compound is used to determine the dose-response relationship and calculate the IC₅₀ (half-maximal inhibitory concentration).

-

Controls: Untreated cells serve as a negative control (100% viability), while a known cytotoxic agent (e.g., Doxorubicin) serves as a positive control to validate the assay's performance.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against compound concentration to determine the IC₅₀ value.

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality of Experimental Choices:

-

Broth Microdilution: This method is preferred for its efficiency in testing multiple compounds and concentrations simultaneously in a 96-well plate format.

-

Bacterial Inoculum: The inoculum is standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL) to ensure reproducibility.

-

Growth Medium: A standard medium like Mueller-Hinton Broth (MHB) is used to support bacterial growth and ensure consistent results.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the test compound. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing literature on structurally related compounds strongly supports its potential across multiple biological domains, particularly in enzyme inhibition and oncology. The presence of the 4-fluoroanilino moiety is a strategically sound design choice for enhancing drug-like properties.

Future research should focus on:

-

Systematic Evaluation: A comprehensive screening of this compound and its derivatives against a broad panel of cancer cell lines, microbial strains, and key enzymes (e.g., carbonic anhydrases, kinases).

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds to understand their anticancer and antimicrobial effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with modifications to both the butenoic acid backbone and the anilino ring to optimize potency and selectivity.

-

In Vivo Efficacy and Pharmacokinetics: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, safety, and pharmacokinetic profiles.

This guide provides a foundational understanding and a clear methodological framework for researchers to unlock the full therapeutic potential of this versatile chemical class.

References

-

Yu, C., et al. (2021). The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review. PubMed Central. [Link]

-

Akocak, S., et al. (2016). The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Taylor & Francis Online. [Link]

-

Akocak, S., et al. (2016). The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. PubMed. [Link]

-

Yu, C., et al. (2021). The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review. PubMed. [Link]

-

Krasnova, A. I., et al. (2022). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. ResearchGate. [Link]

-

Siwinska, W. D., et al. (2016). Synthesis, biological activity and molecular modeling of 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives as cholinesterase inhibitors. PubMed. [Link]

-

Maslivets, A. N., et al. (2018). Synthesis And Analgesic Activity Of 4-Aryl-2-Arylamino-4-OXO-2-Butenoic Acid Hetarylamides. ResearchGate. [Link]

-

Khan, A., et al. (2022). Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates. PMC - NIH. [Link]

-

Request PDF. (n.d.). Synthesis and Biological Activity of 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic Acid Derivatives. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Anilino-4-oxobut-2-enoic acid. PubChem - NIH. [Link]

-

Pulina, N. A., et al. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. ResearchGate. [Link]

-

Lee, Y., et al. (2017). Antimicrobial Activity of Novel 4H-4-oxoquinolizine Compounds Against Extensively Drug-Resistant Acinetobacter Baumannii Strains. PubMed. [Link]

-

National Genomics Data Center. (2023). In vitro and in silico evaluation of synthesized 4-Anilinoquinazoline derivatives as potential anticancer agents. National Genomics Data Center (CNCB-NGDC). [Link]

-

Al-Omair, M. A., et al. (2024). Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate. [Link]

-

Gorniak, I., et al. (2019). Future Antimicrobials: Natural and Functionalized Phenolics. MDPI. [Link]

-

Fiuza, S. M. (2023). Organic Compounds with Biological Activity. MDPI. [Link]

-

MDPI. (2024). Synthesis of 4,4′,4″-(((Benzene-1,2,3-triyltris(oxy))tris(2-oxoethane-2,1-diyl))tris(oxy))tris(2,3-dihydroxy-4-oxobutanoic Acid) and 4,4′,4″-. MDPI. [Link]

-

Wang, Y., et al. (2018). Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors. PubMed. [Link]

-

Uludag, M. O., et al. (2013). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. ResearchGate. [Link]

-

Malar, C. J., & Jeyanthi, G. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica. [Link]

-

Pinto, C., et al. (2022). Preventing Microbial Infections with Natural Phenolic Compounds. MDPI. [Link]

-

Ali, I., et al. (2023). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. PMC - PubMed Central. [Link]

-

NIH. (2024). Anti-biofilm activities and antibiotic synergy of naturally occurring compounds against drug-resistant rapidly growing mycobacteria. NIH. [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. [Link]

-

Liu, Y., et al. (2013). Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives. PMC - NIH. [Link]

-

Li, J., et al. (2016). Synthesis and in vitro evaluation of 4-substituted furano[3,2-c] tetrahydroquinolines as potential anti-cancer agents. PubMed. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro and in silico evaluation of synthesized 4-Anilinoquinazoline derivatives as potential anticancer agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preventing Microbial Infections with Natural Phenolic Compounds [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid: Synthesis, Characterization, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid, a member of the maleanilic acid class of compounds. While specific research on this particular molecule is limited, this document synthesizes information from closely related analogs to present a detailed account of its probable synthesis, physicochemical properties, and potential biological activities. Drawing parallels from the broader family of N-aryl maleamic acids, we explore its likely role as a bioactive compound, with a focus on potential applications in oncology and immunology as an enzyme inhibitor. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Introduction: The Maleanilic Acid Scaffold in Drug Discovery

The maleanilic acid scaffold, characterized by a but-2-enoyl moiety linked to an aniline derivative, represents a versatile pharmacophore in medicinal chemistry. The reaction of anilines with maleic anhydride is a well-established synthetic route, yielding N-substituted maleanilic acids that can serve as precursors for maleimides, compounds of significant interest in biological and materials science[1]. These molecules are recognized for a range of biological activities, including applications as fungicides and in polymer chemistry[1]. The inherent reactivity and structural features of the maleanilic acid backbone make it an attractive starting point for the design of novel therapeutic agents. The introduction of a fluorine atom onto the aniline ring, as in the case of this compound, is a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.

Synthesis and Characterization

The synthesis of this compound is predicated on the well-documented reaction between an aniline derivative and maleic anhydride[1][2]. This reaction is typically a straightforward nucleophilic acyl substitution.

Proposed Synthetic Protocol

Reaction: Acylation of 4-fluoroaniline with maleic anhydride.

Materials:

-

4-fluoroaniline

-

Maleic anhydride

-

Anhydrous diethyl ether (or other suitable aprotic solvent such as acetone or chloroform)[1]

Procedure:

-

In a clean, dry round-bottom flask, dissolve maleic anhydride in a minimal amount of anhydrous diethyl ether with stirring.

-

In a separate flask, prepare a solution of 4-fluoroaniline in anhydrous diethyl ether.

-

Slowly add the 4-fluoroaniline solution dropwise to the stirred maleic anhydride solution at room temperature.

-

A precipitate is expected to form upon addition. Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete reaction.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain this compound.

Causality of Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of maleic anhydride, which would lead to the formation of maleic acid and reduce the yield of the desired product.

-

Aprotic Solvent: Solvents like diethyl ether are chosen because they are unreactive towards the starting materials and the product, facilitating a clean reaction[1].

-

Room Temperature Reaction: The reaction is typically exothermic and proceeds readily at room temperature, avoiding the need for heating which could promote side reactions[1].

Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the vinyl protons of the maleic acid backbone, aromatic protons of the fluoroaniline ring, the amide proton, and the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbonyl carbons (amide and carboxylic acid), vinyl carbons, and the carbons of the aromatic ring. |

| FT-IR | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), C=C stretching (alkene), and C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₈FNO₃ (209.17 g/mol ). |

| Melting Point | A sharp melting point would indicate the purity of the synthesized compound. |

Postulated Biological Activity and Mechanism of Action

Hypothetical Target: Tyrosine Kinases

The presence of the anilino-oxo-butenoic acid moiety is reminiscent of scaffolds found in some tyrosine kinase inhibitors (TKIs)[4][5]. Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival[6]. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a key target for anti-cancer drug development[6].

Proposed Mechanism of Action: It is hypothesized that this compound could act as a competitive inhibitor at the ATP-binding site of a tyrosine kinase. The fluoroanilino group could engage in hydrogen bonding and hydrophobic interactions within the kinase domain, while the carboxylic acid moiety could form additional interactions, potentially leading to the inhibition of the enzyme's catalytic activity.

Sources

- 1. 119322-47-3|this compound|BLD Pharm [bldpharm.com]

- 2. [Synthesis and anti-tumor activity of oleanolic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Introduction: Dissecting the Therapeutic Potential of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid

An In-depth Technical Guide on the Core Mechanism of Action of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid

This compound is a fascinating molecule that, while not extensively studied, possesses a unique combination of structural motifs that suggest a significant potential for biological activity. Its architecture, featuring an α,β-unsaturated carbonyl system, an anilide linkage, and a fluorine-substituted aromatic ring, places it at the crossroads of several classes of pharmacologically active compounds. This guide will delve into the theoretical underpinnings of its mechanism of action, drawing upon established principles of medicinal chemistry and the known biological roles of its constituent chemical features. For researchers and drug development professionals, understanding the probable molecular interactions of this compound is the first step toward unlocking its therapeutic promise.

The core hypothesis of this guide is that this compound functions as a covalent modulator of specific protein targets . This proposed mechanism is predicated on the inherent reactivity of the α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor, and the modulatory influence of the 4-fluoroanilino group on target selectivity and pharmacokinetic properties.

A Hypothesized Mechanism of Action: Covalent Modification as the Linchpin

The biological activity of many compounds containing an α,β-unsaturated carbonyl system stems from their ability to act as Michael acceptors. This chemical property allows them to form covalent bonds with nucleophilic residues on proteins, most notably the thiol group of cysteine.[1][2] This irreversible or slowly reversible interaction can lead to the inhibition of enzymatic activity or the modulation of protein function.

The proposed mechanism of action for this compound can be broken down into two key components:

-

The "Warhead": The α,β-Unsaturated Carbonyl System : The electrophilic β-carbon of the butenoic acid chain is susceptible to nucleophilic attack by the sulfhydryl group of cysteine residues within the binding pockets of target proteins. This results in the formation of a stable covalent adduct, effectively "trapping" the protein in an inhibited or altered conformational state. The reactivity of this system can be tuned by the electronic properties of the rest of the molecule.[3]

-

The "Guidance System": The 4-Fluoroanilino Moiety : The anilide portion of the molecule, and specifically the 4-fluoroaniline ring, plays a crucial role in determining which proteins the "warhead" interacts with. This part of the molecule is responsible for the non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, π-stacking) that guide the compound to the specific binding pockets of its target proteins. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[4][5] The presence of the fluorine atom can significantly alter the electronic properties of the aniline ring, potentially leading to more favorable interactions with the target protein and improved pharmacokinetic properties.[6][7]

A potential and well-characterized pathway that is often targeted by compounds with α,β-unsaturated carbonyls is the Nrf2-Keap1 signaling pathway . Keap1 is a cysteine-rich protein that sequesters the transcription factor Nrf2 in the cytoplasm. Covalent modification of specific cysteine residues on Keap1 by electrophiles like this compound can lead to the release of Nrf2, allowing it to translocate to the nucleus and activate the expression of a battery of antioxidant and cytoprotective genes.

Experimental Protocols for Elucidating the Mechanism of Action

To validate the hypothesized mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a roadmap for researchers to investigate the molecular interactions of this compound.

Protocol 1: Cysteine Reactivity Assay

This assay aims to confirm the potential of the compound to act as a Michael acceptor by measuring its reactivity with a model thiol-containing molecule, such as N-acetyl-L-cysteine.

Objective: To quantify the rate of covalent adduction with a model thiol.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of N-acetyl-L-cysteine in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the same buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the N-acetyl-L-cysteine solution.

-

Add the test compound at various concentrations.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for different time points.

-

At each time point, add the DTNB solution to the wells. DTNB reacts with free thiols to produce a yellow-colored product.

-

Measure the absorbance at 412 nm using a plate reader.

-

-

Data Analysis:

-

The decrease in absorbance over time, relative to a vehicle control, indicates the consumption of free thiols and thus the reactivity of the compound.

-

Calculate the second-order rate constant for the reaction.

-

Protocol 2: Kinase Inhibition Assay

Given that many kinase inhibitors possess an anilide moiety and some act via covalent mechanisms, assessing the inhibitory potential of the compound against a panel of kinases is a logical step.

Objective: To determine if the compound inhibits the activity of specific protein kinases.

Methodology:

-

Reagent Preparation:

-

Select a panel of relevant kinases (e.g., those involved in inflammatory or cancer signaling pathways).

-

Prepare assay buffers, ATP, and substrate peptides specific to each kinase.

-

Prepare a stock solution of the test compound in DMSO.

-

-

Assay Procedure (Example using a luminescence-based assay):

-

In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate peptide.

-

Initiate the kinase reaction by adding ATP.

-